2,6-Dimethoxyphenyl 2-furyl ketone
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Overview
Description
2,6-Dimethoxyphenyl 2-furyl ketone is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with two methoxy groups at the 2 and 6 positions, and a furan ring attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxyphenyl 2-furyl ketone can be achieved through several methods. One common approach involves the radical alkylation of furan derivatives at the α-position using О-ethyl (phenacyl)xanthogenates and phenacyl iodides in the presence of Fenton’s reagent (hydrogen peroxide and ferrous sulfate) in dimethyl sulfoxide . Another method includes the interaction of 1,3-dicarbonyl compounds with 2,5-dimethoxy-2,5-dihydrofurans under acid-catalyzed conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxyphenyl 2-furyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,6-Dimethoxyphenyl 2-furyl ketone has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxyphenyl 2-furyl ketone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the derivative and the biological context .
Comparison with Similar Compounds
- 2,5-Dimethoxyphenyl 2-furyl ketone
- 2,6-Dimethoxybenzaldehyde
- 2-Furyl methyl ketone
Comparison: 2,6-Dimethoxyphenyl 2-furyl ketone is unique due to the presence of both methoxy groups on the phenyl ring and the furan ring attached to the carbonyl carbon. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications. Similar compounds may lack one or more of these features, resulting in different reactivity and applications.
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-15-9-5-3-6-10(16-2)12(9)13(14)11-7-4-8-17-11/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOBMGYSYGDGRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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